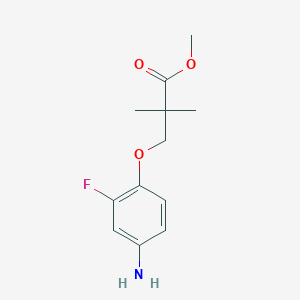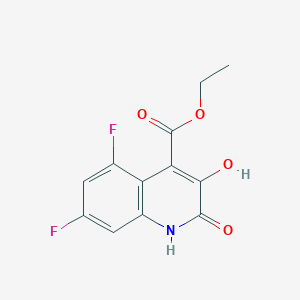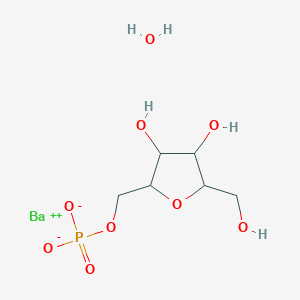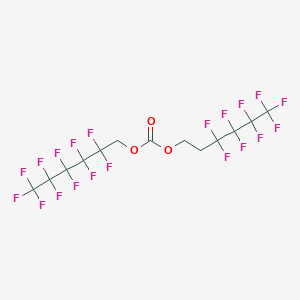
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound. It is characterized by the presence of perfluoroalkyl groups, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the compound valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OCOOCH}_2(\text{CF}_2)_5\text{CF}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alcohols.
Substitution: Various substituted perfluorohexyl derivatives.
Aplicaciones Científicas De Investigación
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluoroalkyl groups provide the compound with unique properties that enable it to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable complexes and the modification of surface properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to other perfluoroalkyl compounds. This makes it particularly useful in applications where specific chemical transformations are required.
Propiedades
Fórmula molecular |
C13H6F20O3 |
|---|---|
Peso molecular |
590.15 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C13H6F20O3/c14-5(15,7(18,19)10(24,25)12(28,29)30)1-2-35-4(34)36-3-6(16,17)8(20,21)9(22,23)11(26,27)13(31,32)33/h1-3H2 |
Clave InChI |
OCHCPDBUOXFLOG-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)

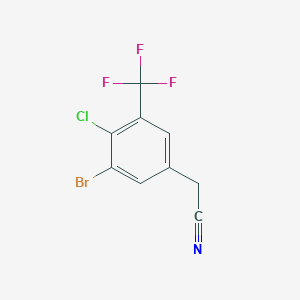
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)


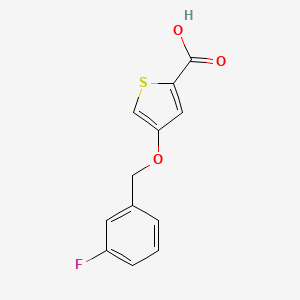
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
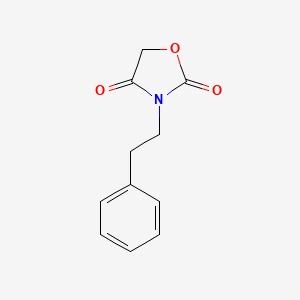
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
